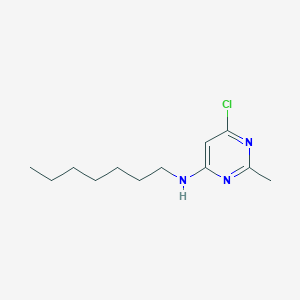![molecular formula C12H19ClN4 B1489988 Clorhidrato de 3-(4-ciclopropil-1H-1,2,3-triazol-1-il)-8-azabiciclo[3.2.1]octano CAS No. 2098126-19-1](/img/structure/B1489988.png)
Clorhidrato de 3-(4-ciclopropil-1H-1,2,3-triazol-1-il)-8-azabiciclo[3.2.1]octano
Descripción general
Descripción
3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane hydrochloride is a useful research compound. Its molecular formula is C12H19ClN4 and its molecular weight is 254.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Descubrimiento de fármacos
El anillo de 1,2,3-triazol, un componente central del compuesto, es conocido por su estabilidad y versatilidad en el desarrollo de fármacos . Imita el enlace amida, que es una característica común en muchos fármacos, y puede conducir a compuestos con una significativa actividad biológica. Este compuesto podría explorarse por su potencial como estructura principal en el desarrollo de nuevos agentes terapéuticos.
Síntesis orgánica
Debido a la estabilidad de la parte de 1,2,3-triazol en diversas condiciones, este compuesto se puede utilizar en síntesis orgánica como un bloque de construcción . Su resistencia le permite sufrir reacciones que forman moléculas complejas sin degradación, lo que lo convierte en valioso para construir intrincados compuestos orgánicos.
Química de polímeros
El anillo de triazol puede actuar como una unidad de unión en las cadenas de polímeros, impartiendo estabilidad térmica y resistencia química . Los polímeros que contienen unidades de triazol son de interés para materiales de alto rendimiento utilizados en entornos desafiantes.
Química supramolecular
Se sabe que los triazoles participan en enlaces de hidrógeno y otras interacciones no covalentes, que son fundamentales en los ensamblajes supramoleculares . El compuesto en cuestión podría utilizarse para crear nuevas estructuras supramoleculares con propiedades específicas.
Bioconjugación
El anillo de triazol del compuesto puede servir como un punto de conjugación en la química de la bioconjugación, uniendo biomoléculas a otras entidades . Esto es útil para crear sistemas de administración de fármacos dirigidos, herramientas de diagnóstico y en la modificación de macromoléculas biológicas.
Imágenes fluorescentes
Los compuestos que contienen anillos de triazol se han utilizado en imágenes fluorescentes debido a su capacidad de ser etiquetados con marcadores fluorescentes . El compuesto en cuestión podría modificarse para servir como una sonda en aplicaciones de imágenes, ayudando a la visualización de procesos biológicos.
Ciencia de materiales
La estabilidad inherente y las propiedades electrónicas únicas del anillo de triazol lo convierten en un candidato para su uso en la ciencia de materiales . Podría incorporarse a materiales diseñados para electrónica, fotónica o como sensores.
Biología química
En la biología química, la parte de triazol es valiosa para estudiar sistemas biológicos . Se puede utilizar para modificar moléculas biológicas o para crear inhibidores de moléculas pequeñas que pueden modular vías biológicas.
Mecanismo De Acción
Target of Action
The primary target of 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane hydrochloride is the Von Hippel-Lindau (VHL) protein . The VHL protein is a component of the VHL E3 ubiquitin ligase complex that plays a crucial role in cellular oxygen sensing and homeostasis .
Mode of Action
3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane hydrochloride acts as an inhibitor of the VHL protein . By inhibiting the VHL protein, this compound disrupts the VHL E3 ubiquitin ligase complex, leading to changes in cellular oxygen sensing and homeostasis .
Biochemical Pathways
The inhibition of the VHL protein by 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane hydrochloride affects several biochemical pathways. These include pathways involved in the regulation of hypoxia-inducible factors (HIFs), which are key regulators of cellular responses to low oxygen conditions .
Result of Action
The inhibition of the VHL protein by 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane hydrochloride can lead to various molecular and cellular effects. These include the treatment of conditions such as anemia, particularly chronic anemia or anemia associated with chronic kidney disease, dialysis, or cancer chemotherapy . It may also be beneficial in conditions related to ischemia, stroke, or damage to the cardiovascular system during ischemia .
Análisis Bioquímico
Biochemical Properties
3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in its metabolism. The compound also binds to specific receptors, such as G-protein coupled receptors, influencing signal transduction pathways. These interactions are primarily mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of these biomolecules .
Cellular Effects
The effects of 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane hydrochloride on cells are diverse. It has been shown to modulate cell signaling pathways, including the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation and survival. Additionally, the compound influences gene expression by acting on transcription factors such as NF-κB and AP-1. These effects result in altered cellular metabolism, including changes in glucose uptake and ATP production[3][3] .
Molecular Mechanism
At the molecular level, 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane hydrochloride exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting or activating their functions. For instance, it inhibits the activity of certain kinases by competing with ATP for binding sites. The compound also induces changes in gene expression by interacting with DNA-binding proteins and modifying chromatin structure. These interactions lead to the activation or repression of specific genes, thereby influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane hydrochloride change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to the compound can lead to adaptive cellular responses, such as upregulation of detoxifying enzymes and changes in cell cycle dynamics .
Dosage Effects in Animal Models
The effects of 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane hydrochloride vary with dosage in animal models. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and neuroprotective activities. At high doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of the compound and its metabolites in tissues .
Metabolic Pathways
3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane hydrochloride is metabolized primarily in the liver by cytochrome P450 enzymes. The metabolic pathways involve oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering the levels of key metabolites in the body .
Transport and Distribution
Within cells and tissues, 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane hydrochloride is transported and distributed through passive diffusion and active transport mechanisms. It interacts with transporters such as P-glycoprotein, which facilitates its efflux from cells. The compound also binds to plasma proteins, influencing its distribution and accumulation in different tissues .
Propiedades
IUPAC Name |
3-(4-cyclopropyltriazol-1-yl)-8-azabicyclo[3.2.1]octane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4.ClH/c1-2-8(1)12-7-16(15-14-12)11-5-9-3-4-10(6-11)13-9;/h7-11,13H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUVHZVAXWBJDOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3CC4CCC(C3)N4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(7-fluoro-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1489909.png)
![3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-amine](/img/structure/B1489910.png)
![1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1489914.png)




![N-methyl-2-((5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy)ethan-1-amine hydrochloride](/img/structure/B1489920.png)


![4-[(3,5-Difluorophenyl)methyl]piperidine hydrochloride](/img/structure/B1489923.png)


